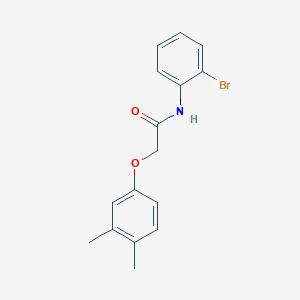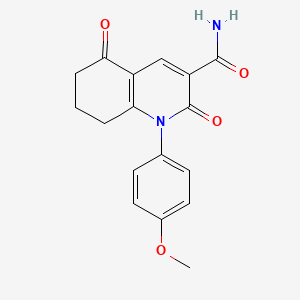
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide” is a complex organic molecule that contains several functional groups. It has an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms. It also contains a benzothiazole group, which is a fused ring structure containing a benzene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially have interesting electronic properties due to the presence of nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been utilized in the synthesis of aminothiazole Schiff base ligands which, when chelated with bivalent metals like cobalt, nickel, copper, and zinc, exhibit significant antimicrobial properties . These metal chelates have shown strong action against both Gram-positive and Gram-negative bacteria, including Micrococcus luteus and Escherichia coli .
Antioxidant Properties
The antioxidant activity of these metal chelates is noteworthy. They have been evaluated using assays like DPPH and ferric reducing power, demonstrating high inhibition percentages, indicating their potential as antioxidants in pharmaceutical applications .
Anti-inflammatory Efficacy
In the realm of anti-inflammatory research, the compound’s derivatives have been tested for their efficacy. The synthesized metal complexes have shown promising results in in vitro anti-inflammatory activity by the protein denaturation method .
DNA Binding Assay
The ability of this compound’s derivatives to bind with DNA has been explored, which is crucial for understanding its role in genetic therapies and diagnostics .
Metal Chelation for Medicinal Applications
The compound’s ability to form chelates with metals has been leveraged in medicinal chemistry. These chelates have been studied for their potential roles in developing novel metallo-drugs with lower side effects .
Synthesis of Heterobimetallic Complexes
Researchers have synthesized trinuclear heterobimetallic complexes using derivatives of this compound. These complexes have been characterized and show potential for further exploration in materials science and catalysis .
Coordination Chemistry and Material Science
The coordination abilities of this compound with various metals can be exploited in material science for creating new materials with specific properties .
Chemotherapeutic Research
The compound’s derivatives have been assessed for their chemotherapeutic properties, especially in the search for new drugs that can offer alternatives to existing treatments with fewer side effects .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-3-19-9-4-5-10-12(7-9)21-14(15-10)16-13(18)11-6-8(2)20-17-11/h4-7H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVXDVIWLESJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)


![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)

![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)
